Pizotifen

Description

Properties

IUPAC Name |

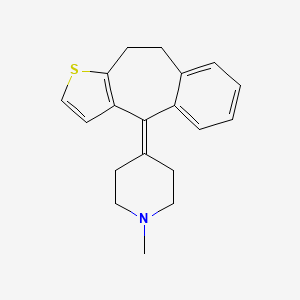

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIADGNVRKBPQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023490 | |

| Record name | Pizotyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Pizotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15574-96-6 | |

| Record name | Pizotifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pizotyline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pizotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pizotyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pizotifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIZOTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY8440V3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pizotifen's Mechanism of Action on Serotonin Receptors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen, also known as pizotyline, is a tricyclic benzocycloheptathiophene-based pharmacological agent.[1] It is primarily utilized as a prophylactic treatment for reducing the frequency of recurrent migraine and cluster headaches.[2] While not effective for treating acute migraine attacks, its efficacy in prevention is attributed to its complex and multifaceted interaction with multiple neurotransmitter systems.[3][4] The core of pizotifen's therapeutic action lies in its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 family.[5] However, its activity extends to other 5-HT receptor subtypes and other receptor systems, contributing to its overall pharmacological profile.

This technical guide provides an in-depth exploration of pizotifen's mechanism of action at serotonin receptors, presenting quantitative binding data, detailing downstream signaling cascades, and outlining the experimental protocols used to characterize these interactions.

Core Mechanism at Serotonin Receptors

Pizotifen's interaction with the serotonin system is characterized by a dual-action profile: potent antagonism at the 5-HT2 receptor family and partial agonism at the 5-HT1A receptor.

Potent Antagonism at 5-HT2 Receptors (5-HT2A, 5-HT2B, 5-HT2C)

The primary mechanism for pizotifen's antimigraine effect is its strong antagonistic activity at 5-HT2A and 5-HT2C receptors. During a migraine, serotonin release can lead to a cascade of events including cranial vasodilation and neurogenic inflammation, processes mediated in part by 5-HT2 receptors. By blocking these receptors, pizotifen attenuates the signaling of serotonin, thereby preventing these downstream vascular and inflammatory changes.

Pizotifen is an extremely potent agent at 5-HT2 receptors, with affinity constants in the low nanomolar range. Its antagonism at the 5-HT2A receptor, specifically, has been shown to inhibit serotonin-enhanced platelet aggregation, a key process in migraine pathophysiology. Furthermore, some evidence suggests that pizotifen may act as an inverse agonist at 5-HT2C receptors, meaning it can reduce the receptor's basal, ligand-independent activity.

Partial Agonism at 5-HT1A Receptors

In addition to its antagonist properties, pizotifen acts as a low-potency, moderate-efficacy partial agonist at the 5-HT1A receptor. 5-HT1A receptors are autoreceptors that regulate serotonin release. Partial agonism at these sites can lead to a modest reduction in neuronal firing and serotonin release, which may contribute to its overall therapeutic effect in migraine prophylaxis and its potential antidepressant properties.

Quantitative Receptor Binding Profile

Pizotifen exhibits a broad receptor binding profile. The following table summarizes its binding affinities (Ki, in nM) for various human serotonin receptor subtypes, along with other relevant targets. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Serotonin (5-HT) | ||

| 5-HT1A | 100 - 148 | |

| 5-HT1B | 1,415 | |

| 5-HT1D | 770 | |

| 5-HT1E | 820 | |

| 5-HT2A | 2.0 - 7.5 | |

| 5-HT2B | 2.0 - 2.3 | |

| 5-HT2C | 8.4 | |

| 5-HT6 | 74 | |

| 5-HT7 | 17 - 25 | |

| Dopamine | ||

| D1 | 3.5 | |

| D2 | 2.4 - 87 | |

| D4 | 64 | |

| Adrenergic | ||

| α1A | 65 | |

| α2A | 660 | |

| α2B | 225 | |

| α2C | 390 | |

| Histamine | ||

| H1 | 1.9 | |

| H2 | 1.4 | |

| Muscarinic | ||

| M1 | 67 | |

| M2 | 34 | |

| M3 | 29 | |

| M5 | 6.8 |

Downstream Signaling Cascades

Pizotifen's binding to serotonin receptors initiates or inhibits several key intracellular signaling pathways.

Inhibition of Gq/11-PLC Signaling via 5-HT2A/2C Antagonism

5-HT2A and 5-HT2C receptors are coupled to the Gq/11 family of G-proteins. Agonist binding typically activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Pizotifen, by acting as an antagonist, blocks this entire cascade, preventing serotonin-induced Ca2+ mobilization and PKC activation. This is the primary mechanism by which it inhibits platelet aggregation and vasoconstriction.

Activation of the ERK/CREB Pathway

Studies have demonstrated that pizotifen treatment can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2). This activation is transient and necessary for the neuroprotective effects observed in cellular models of Huntington's disease. The activation of ERK is mediated by the upstream kinase MEK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in neuronal survival and plasticity. While the precise receptor-level mechanism is complex due to pizotifen's broad profile, it highlights a significant downstream consequence of its action.

Key Experimental Methodologies

The characterization of pizotifen's pharmacology relies on a suite of established in vitro assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competition between a radiolabeled ligand with known affinity and an unlabeled test compound (pizotifen).

Experimental Protocol:

-

Receptor Preparation: Cell membranes are prepared from tissues (e.g., rat frontal cortex) or cell lines (e.g., HEK-293) recombinantly expressing the human receptor of interest (e.g., 5-HT2A).

-

Assay Setup: The assay is performed in a 96-well plate. Wells are designated for total binding, non-specific binding, and competitive binding.

-

Incubation:

-

Total Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Non-specific Binding: Incubation occurs in the presence of a high concentration of an unlabeled competitor to saturate all specific binding sites.

-

Competitive Binding: Membranes are incubated with the radioligand and varying concentrations of pizotifen.

-

-

Termination & Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The concentration of pizotifen that inhibits 50% of specific binding (IC50) is determined, and this value is converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay, often performed using light transmission aggregometry (LTA), measures how a compound affects the ability of platelets to clump together in response to an agonist.

Experimental Protocol:

-

Sample Preparation: Whole blood is collected from healthy, medication-free donors into citrate tubes. Platelet-Rich Plasma (PRP) is prepared by centrifugation.

-

Instrumentation: A specialized spectrophotometer called an aggregometer is used. It measures the increase in light transmission through a PRP sample as platelets aggregate. The baseline (0% aggregation) is set with PRP and the maximum (100% aggregation) is set with platelet-poor plasma (PPP).

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

To measure inhibition, PRP is pre-incubated with pizotifen (or vehicle control) for a short period.

-

An agonist, such as ADP, is added to induce aggregation. Serotonin is often added as a co-agonist, as it enhances ADP-induced aggregation, and it is this enhancement that is potently blocked by 5-HT2A antagonists.

-

-

Data Recording: The aggregometer records the change in light transmission over time, generating an aggregation curve.

-

Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of pizotifen is quantified by comparing the aggregation in its presence to the vehicle control.

Conclusion

Pizotifen's mechanism of action is a prime example of complex pharmacology, centered on high-affinity antagonism at 5-HT2A and 5-HT2C receptors. This activity effectively blocks the canonical Gq/11-PLC signaling pathway, underpinning its utility in migraine prophylaxis by preventing serotonin-mediated vasoconstriction and platelet aggregation. Complemented by partial agonism at 5-HT1A receptors and modulation of downstream pathways such as ERK/CREB, pizotifen's profile extends beyond simple receptor blockade. A thorough understanding of these molecular interactions, quantified by binding assays and confirmed by functional studies, is critical for the rational development of future therapeutics targeting the serotonergic system.

References

- 1. What is Pizotifen used for? [synapse.patsnap.com]

- 2. Pizotifen - Wikipedia [en.wikipedia.org]

- 3. Pizotifen | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Pizotifen as a 5-HT2A and 5-HT2C Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen, a tricyclic benzocycloheptathiophene derivative, is a well-established prophylactic treatment for migraine and cluster headaches.[1] Its therapeutic efficacy is largely attributed to its potent antagonist activity at multiple neurotransmitter receptors, most notably the serotonin (5-hydroxytryptamine, 5-HT) 5-HT2A and 5-HT2C receptors.[1][2] By blocking these receptors, Pizotifen modulates key signaling pathways implicated in the pathophysiology of vascular headaches and other neurological conditions. This technical guide provides an in-depth overview of Pizotifen's pharmacology as a 5-HT2A and 5-HT2C antagonist, detailing its binding affinities, the signaling cascades it inhibits, and comprehensive experimental protocols for its characterization.

Pharmacological Profile of Pizotifen at 5-HT2 Receptors

Pizotifen functions as a potent and non-selective competitive antagonist at 5-HT2 receptor subtypes.[3] Its primary mechanism of action involves blocking the binding of endogenous serotonin to 5-HT2A and 5-HT2C receptors, thereby preventing the activation of downstream intracellular signaling pathways that lead to cellular responses like smooth muscle contraction, increased vascular permeability, and neuronal excitation.[3]

Binding Affinity and Potency

The affinity of Pizotifen for 5-HT2 receptors has been characterized in various binding and functional assays. It demonstrates high potency in antagonizing these receptors, with affinity constants (Ki) typically in the low nanomolar range. Some studies suggest that Pizotifen and similar compounds may also act as inverse agonists at 5-HT2C receptors, meaning they can reduce the receptor's basal activity in the absence of an agonist.

Table 1: Quantitative Binding and Functional Data for Pizotifen

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| 5-HT2 Receptors | Affinity Constant (Ki) | 1 - 10 nM | Human Frontal Cortex | |

| 5-HT2A Receptor | Functional Antagonism | Potent Antagonist | Platelets | |

| 5-HT2C Receptor | Functional Antagonism | Potent Antagonist | - |

Note: The affinity constant of 1-10 nM was determined using ³H-spiperone in human frontal cortex, which labels both 5-HT2A and 5-HT2C receptors.

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G-proteins. Their activation initiates a canonical signaling cascade involving phospholipase C (PLC), leading to excitatory cellular responses.

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates Gαq, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular effects.

References

The Histamine H1 Receptor Blocking Effects of Pizotifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen is a tricyclic compound with potent antihistaminic and antiserotonergic properties, primarily utilized in the prophylactic treatment of migraine headaches.[1][2] Its therapeutic effects are significantly attributed to its antagonism of the histamine H1 receptor. This technical guide provides an in-depth analysis of the histamine H1 receptor blocking effects of Pizotifen, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for assessing its activity, and a visual representation of the underlying signaling pathways.

Introduction: Pizotifen and the Histamine H1 Receptor

Pizotifen, a benzocycloheptathiophene derivative, demonstrates a broad pharmacological profile, with its most prominent actions being the antagonism of serotonin and histamine receptors.[1] The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system. Its activation by histamine is a key event in the inflammatory response and allergic reactions, leading to effects such as vasodilation, increased vascular permeability, and bronchoconstriction. Pizotifen's efficacy in migraine prophylaxis is believed to be, in part, due to its ability to inhibit the permeability-increasing effects of histamine and serotonin on cranial vessels.[2]

Mechanism of Action: H1 Receptor Signaling and Pizotifen's Antagonism

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, a conformational change in the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, culminating in a cellular response.

Pizotifen acts as a competitive antagonist at the histamine H1 receptor, meaning it binds to the same site as histamine but does not activate the receptor. By occupying the receptor, Pizotifen prevents histamine from binding and initiating the downstream signaling cascade, thereby blocking its physiological effects.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the quantitative measures of Pizotifen's activity at the histamine H1 receptor, as determined by foundational in vitro pharmacological studies.

Table 1: Histamine H1 Receptor Binding Affinity of Pizotifen

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Pizotifen | Histamine H1 | [3H]-Mepyramine | Guinea Pig Cerebellar Membranes | Data not available | - |

Table 2: Functional Antagonism of Histamine H1 Receptor by Pizotifen

| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Pizotifen | Histamine-induced Contraction | Guinea Pig Ileum | pA2 | 8.8 | (Dixon et al., 1977) |

| Pizotifen | Histamine-induced Bronchoconstriction | Anesthetized Guinea Pig | ED50 (mg/kg, i.v.) | 0.003 | (Dixon et al., 1977) |

| Pizotifen | Histamine-induced Vascular Permeability | Rat Skin | ED50 (mg/kg, p.o.) | 0.06 | (Dixon et al., 1977) |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the histamine H1 receptor blocking effects of Pizotifen.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Preparation: Membranes are prepared from a tissue or cell line expressing the histamine H1 receptor (e.g., guinea pig cerebellum). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Components:

-

Radioligand: A tritiated H1 antagonist, typically [3H]-mepyramine.

-

Test Compound: Pizotifen, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mepyramine) to determine the binding of the radioligand to non-receptor sites.

-

-

Incubation: The receptor preparation, radioligand, and varying concentrations of Pizotifen are incubated together to allow binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of Pizotifen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This assay measures the ability of an antagonist to inhibit the histamine-induced contraction of smooth muscle.

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in tension.

-

Experimental Procedure:

-

A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

-

The tissue is washed and then incubated with a fixed concentration of Pizotifen for a predetermined period.

-

A second cumulative concentration-response curve to histamine is generated in the presence of Pizotifen.

-

This process is repeated with several concentrations of Pizotifen.

-

-

Data Analysis: The dose-ratios (the ratio of the EC50 of histamine in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of Pizotifen. The pA2 value is determined from the x-intercept of the Schild plot.

Conclusion

Pizotifen is a potent histamine H1 receptor antagonist, a key mechanism contributing to its therapeutic efficacy in migraine prophylaxis. Its high affinity for the H1 receptor, demonstrated by a pA2 value of 8.8 in functional assays, translates to effective in vivo blockade of histamine-induced physiological responses. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of H1 receptor antagonists, crucial for the development of novel therapeutics in allergic and inflammatory diseases.

References

Pizotifen's Anticholinergic and Antimuscarinic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen is a widely recognized antimigraine agent with a complex pharmacological profile that includes antagonist activity at serotonin, histamine, and muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of Pizotifen's anticholinergic and antimuscarinic properties. It consolidates quantitative binding and functional data, details the experimental protocols used for their determination, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a detailed understanding of Pizotifen's interaction with the cholinergic system.

Introduction

Pizotifen, a tricyclic benzocycloheptathiophene derivative, is primarily utilized for the prophylactic treatment of migraine headaches. Its therapeutic efficacy is largely attributed to its potent antagonism of 5-HT2 receptors. However, its clinical profile is also influenced by its interactions with other receptor systems, including the cholinergic system. Pizotifen exhibits weak anticholinergic and antimuscarinic properties, which contribute to its overall pharmacological effect and side-effect profile.[1][2] Understanding the nuances of these properties is crucial for the rational design of new therapeutic agents and for a comprehensive assessment of Pizotifen's mechanism of action. This guide focuses on elucidating the anticholinergic and antimuscarinic characteristics of Pizotifen through a detailed presentation of quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data: Muscarinic Receptor Affinity of Pizotifen

The affinity of Pizotifen for muscarinic acetylcholine receptors (mAChRs) has been quantified in several studies. The following tables summarize the available data, providing a clear comparison of its activity at different mAChR subtypes.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| M1 | pA2 | 7.81 | Rabbit Vas Deferens | [1] |

| M2 | pA2 | 7.23 | Rabbit Vas Deferens | [1] |

| M3 | pA2 | 7.50 | Guinea-Pig Ileum | [1] |

Table 1: Functional Antagonist Activity of Pizotifen at Muscarinic Receptor Subtypes (pA2 values). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| M1 | pKi | 8.7 |

Table 2: Binding Affinity of Pizotifen for the M1 Muscarinic Receptor (pKi value). The pKi value is the negative logarithm of the inhibitory constant (Ki), representing the affinity of a ligand for a receptor in a competition binding assay. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The characterization of Pizotifen's antimuscarinic properties relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Pizotifen for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Pizotifen at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Pizotifen in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Pizotifen that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for pA2 determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. The study by Eltze et al. (1992) utilized isolated tissue preparations.

Objective: To determine the pA2 value of Pizotifen at M1, M2, and M3 muscarinic receptors.

Tissues and Preparations:

-

M1 and M2 Receptors: Field-stimulated vas deferens of the rabbit.

-

M3 Receptors: Ileum and trachea of the guinea-pig.

Procedure:

-

Tissue Preparation: Isolate the respective tissues and mount them in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of Pizotifen for a predetermined period to allow for equilibration.

-

Second Agonist Curve: In the presence of Pizotifen, generate a second cumulative concentration-response curve for the same agonist.

-

Schild Analysis: Repeat steps 3 and 4 with multiple concentrations of Pizotifen. Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Pizotifen. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Pizotifen's antimuscarinic activity and the general workflows of the experimental protocols described above.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. Pizotifen, as an antagonist, blocks these pathways.

Caption: Gq/11 Signaling Pathway Inhibition by Pizotifen.

Caption: Gi/o Signaling Pathway Inhibition by Pizotifen.

Experimental Workflows

The following diagrams outline the logical steps involved in the experimental protocols.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional Antagonism Assay Workflow.

Conclusion

This technical guide has provided a detailed overview of the anticholinergic and antimuscarinic properties of Pizotifen. The compiled quantitative data from functional and binding assays demonstrate that Pizotifen acts as a non-selective antagonist at M1, M2, and M3 muscarinic receptor subtypes, with its affinity being in the micromolar to nanomolar range. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. The visualization of the relevant signaling pathways and experimental workflows provides a clear conceptual framework for understanding Pizotifen's mechanism of action within the cholinergic system. This comprehensive guide serves as a valuable tool for drug development professionals and scientists, facilitating a deeper understanding of Pizotifen's pharmacology and informing future research in the field of muscarinic receptor modulation.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Pizotifen Malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen, a potent serotonin and histamine antagonist, is a tricyclic benzocycloheptathiophene derivative primarily utilized in the prophylactic treatment of migraine and cluster headaches. Its therapeutic effects are attributed to its ability to modulate serotonergic and histaminergic pathways, thereby mitigating the neurovascular events associated with migraine pathophysiology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Pizotifen malate, the commercially available salt form of the active pharmaceutical ingredient.

Chemical Structure and Properties

Pizotifen malate is the malate salt of 4-(9,10-dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. The presence of the malic acid moiety enhances the solubility and bioavailability of the parent compound, Pizotifen.

The core structure of Pizotifen is a tricyclic system consisting of a central seven-membered ring fused to a benzene ring and a thiophene ring. A 1-methylpiperidine ring is attached to the central ring via an exocyclic double bond.

Table 1: Chemical and Physical Properties of Pizotifen Malate

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

| Molecular Formula | C₂₃H₂₇NO₅S | |

| Molecular Weight | 429.5 g/mol | |

| CAS Number | 5189-11-7 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. |

Synthesis of Pizotifen

The synthesis of Pizotifen is well-documented in the scientific literature and patent documents, notably in U.S. Patent 3,272,826 and the journal Helvetica Chimica Acta (1966, volume 49, page 214). The synthetic route typically involves a multi-step process starting from commercially available precursors.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol outlines a general synthesis pathway for Pizotifen, based on established methodologies.

Step 1: Synthesis of the Tricyclic Ketone Intermediate

The synthesis often commences with the Friedel-Crafts acylation of a substituted benzene derivative with a thiophene-containing acylating agent to form a ketone. This is followed by a series of reactions, including reduction and cyclization, to construct the central seven-membered ring, ultimately yielding the key tricyclic ketone intermediate.

Step 2: Grignard Reaction with 1-Methyl-4-piperidylmagnesium Chloride

The tricyclic ketone is then reacted with a Grignard reagent, 1-methyl-4-piperidylmagnesium chloride. This reaction introduces the 1-methylpiperidine moiety to the tricyclic core, forming a tertiary alcohol.

Step 3: Dehydration to Form Pizotifen

The tertiary alcohol intermediate is subsequently dehydrated, typically under acidic conditions, to form the exocyclic double bond, yielding the final Pizotifen base.

Step 4: Salt Formation to Yield Pizotifen Malate

Finally, the Pizotifen free base is reacted with L-malic acid in an appropriate solvent to form the crystalline Pizotifen malate salt.

Synthesis Workflow Diagram

Caption: Generalized synthetic workflow for Pizotifen malate.

Mechanism of Action and Receptor Binding Profile

Pizotifen's primary mechanism of action is the potent, non-selective antagonism of serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ and 5-HT₂𝒸). By blocking these receptors in the cranial vasculature, Pizotifen is thought to inhibit the vasodilatory and inflammatory effects of serotonin, which are implicated in the genesis of migraine pain.

In addition to its antiserotonergic activity, Pizotifen is a potent histamine H₁ receptor antagonist, which contributes to its sedative side effects. It also possesses weak anticholinergic (muscarinic) and alpha-adrenergic blocking properties.

Table 2: Receptor Binding Affinities of Pizotifen

| Receptor Target | Binding Affinity (pA₂) | Reference(s) |

| Muscarinic M₁ | 7.74 | |

| Muscarinic M₂ | 7.23 | |

| Muscarinic M₃ | 7.81 | |

| 5-HT₂ₐ | Potent Antagonist | |

| 5-HT₂𝒸 | High Affinity | |

| Histamine H₁ | Potent Antagonist |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Pizotifen in the context of migraine pathophysiology.

Caption: Pizotifen's antagonism of 5-HT₂ₐ and H₁ receptors.

Conclusion

Pizotifen malate remains a valuable therapeutic agent in the prophylactic management of migraine. Its multifaceted pharmacological profile, centered on potent serotonin and histamine receptor antagonism, provides a robust mechanism for mitigating the complex neurovascular events of migraine. A thorough understanding of its chemical structure and synthesis is essential for the continued development and optimization of this and related therapeutic compounds. The detailed synthetic pathways and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Physicochemical Properties of Pizotifen for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen is a tricyclic benzocycloheptathiophene derivative with significant antagonistic effects on serotonin (5-HT) and histamine receptors.[1] Primarily utilized in the prophylactic treatment of migraine and cluster headaches, its therapeutic efficacy is intrinsically linked to its physicochemical characteristics.[2] These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of Pizotifen, detailed experimental protocols for their determination, and a visualization of its key signaling pathways to support its application in research and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of Pizotifen is presented in the table below. These parameters are crucial for understanding its behavior in both in vitro and in vivo experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-(9,10-Dihydro-4H-benzo[3][4]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine | [1] |

| Chemical Formula | C₁₉H₂₁NS | |

| Molecular Weight | 295.44 g/mol | |

| Melting Point | 149 °C (base) | |

| 185-186 °C (malate salt, with decomposition) | ||

| pKa (Strongest Basic) | 7.98 | |

| logP (Octanol-Water Partition Coefficient) | 4.49 | |

| Solubility | Water: Insoluble | |

| Aqueous Acid: Slightly soluble (with heating) | ||

| DMSO: ≥21 mg/mL | ||

| Methanol: Slightly soluble |

Chemical Structure and Stereochemistry

Pizotifen possesses a rigid tricyclic ring system which is fundamental to its pharmacological activity. The exocyclic double bond connecting the piperidine ring to the central seven-membered ring restricts rotation. This, combined with the non-planar nature of the cyclohepta[1,2-b]thiophene ring system, results in planar chirality. This means the molecule and its mirror image are non-superimposable. While Pizotifen is used clinically as a racemate (a 1:1 mixture of enantiomers), it is important for researchers to be aware of its stereochemical properties, as individual enantiomers may exhibit different pharmacological and toxicological profiles.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of Pizotifen.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Pizotifen is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology:

-

Solution Preparation: A precise weight of Pizotifen is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoidal curve, which corresponds to the pH at which 50% of the Pizotifen molecules are ionized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of Pizotifen is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of Pizotifen in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of Pizotifen in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a critical parameter that affects bioavailability and formulation development.

Methodology:

-

Sample Preparation: An excess amount of solid Pizotifen is added to a series of vials containing different solvents or buffer solutions of varying pH.

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Concentration Analysis: The concentration of Pizotifen in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.

-

Data Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL) for each solvent or pH condition.

Signaling Pathways

Pizotifen exerts its primary pharmacological effects through the antagonism of 5-HT₂ and H₁ receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors, which are inhibited by Pizotifen.

Caption: Pizotifen blocks 5-HT₂ receptor signaling.

References

- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comparison between placebo, pizotifen and 1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2.3.5.6-tetrahydroindol (Divascan) in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Pizotifen's Interaction with Dopamine and Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction of Pizotifen with dopamine and adrenergic receptors. Pizotifen, a benzocycloheptathiophene-based drug primarily used for migraine prophylaxis, exhibits a complex pharmacological profile characterized by its interaction with multiple receptor systems.[1][2] Understanding its engagement with dopaminergic and adrenergic receptors is crucial for elucidating its full therapeutic potential and side-effect profile. This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Core Interaction Data

Pizotifen's affinity for various dopamine and adrenergic receptor subtypes has been characterized primarily through in vitro binding assays. The following table summarizes the available quantitative data, presenting the inhibition constants (Ki) which indicate the concentration of Pizotifen required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Dopamine Receptors | |||

| Dopamine D1 | Human | 3.5 | [3] |

| Dopamine D2 | Human | 2.4 - 87 | [3] |

| Dopamine D4 | Human | 64 | [3] |

| Dopamine D5 | Human | 50 | |

| Adrenergic Receptors | |||

| Alpha-1A (α1A) | Human | 65 | |

| Alpha-1B (α1B) | Human | >10,000 | |

| Alpha-2A (α2A) | Human | 660 | |

| Alpha-2B (α2B) | Human | 225 | |

| Alpha-2C (α2C) | Human | 390 |

Signaling Pathways

Pizotifen's interaction with dopamine and adrenergic receptors can modulate a variety of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the receptor subtypes for which Pizotifen has the highest affinity.

Dopamine Receptor Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Pizotifen demonstrates a notable affinity for both D1 and D2 receptors.

Adrenergic Receptor Signaling

Adrenergic receptors are also G protein-coupled receptors that are divided into α and β subtypes. Pizotifen interacts with both α1 and α2 adrenergic receptors.

References

Pharmacokinetics and Pharmacodynamics of Pizotifen in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen, a benzocycloheptathiophene derivative, is recognized for its potent antagonist effects on serotonin (5-HT) and histamine receptors.[1][2][3] Primarily utilized in the prophylactic treatment of migraine and cluster headaches, its therapeutic efficacy is attributed to its multifaceted pharmacological profile.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of Pizotifen, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented is intended to support further research and drug development efforts in this area.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Pizotifen in preclinical models is limited in publicly available literature. The majority of published studies focus on human pharmacokinetic parameters. However, acute toxicity studies have been conducted in several animal models, providing lethal dose (LD50) values.

Data Presentation: Acute Toxicity of Pizotifen in Preclinical Models

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 880 |

| Intravenous (IV) | 43 | |

| Rat | Oral | 1500 |

| Intravenous (IV) | 17 | |

| Rabbit | Oral | 700 |

| Intravenous (IV) | 19 |

Data sourced from product monograph information.

Metabolism and Excretion

Preclinical studies indicate that Pizotifen is extensively metabolized, primarily in the liver. The main metabolic pathway is N-glucuronidation. The resulting N-glucuronide conjugate is the major metabolite found in plasma and urine. Excretion occurs through both renal and fecal routes.

Pharmacodynamics

Pizotifen's pharmacodynamic effects are centered around its potent antagonism of serotonin (5-HT), particularly at the 5-HT2A and 5-HT2C receptors, and histamine H1 receptors. It also exhibits affinity for muscarinic, adrenergic, and dopamine receptors.

Data Presentation: In Vivo Pharmacodynamic Activity of Pizotifen

| Species | Assay | Effect | Route of Administration | ED50 (mg/kg) |

| Mouse | L-5-hydroxytryptophan-induced head twitch | Inhibition | Intraperitoneal (i.p.) | 0.009 |

| Rat | 5-methoxytryptamine-induced head twitch | Inhibition | Intraperitoneal (i.p.) | 0.45 |

| Rat | Tryptamine-induced clonic convulsions | Antagonism | Intraperitoneal (i.p.) | 0.35 |

Data Presentation: In Vitro Muscarinic Receptor Antagonism of Pizotifen

| Tissue | Species | Receptor Subtype(s) | pA2 |

| Vas deferens | Rabbit | M1 and M2 | 7.23 - 7.81 |

| Ileum | Guinea Pig | M3 | 7.23 - 7.81 |

| Trachea | Guinea Pig | M3 | 7.23 - 7.81 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed experimental protocols for many of the cited preclinical studies are not fully available. However, based on the provided information, general methodologies can be outlined.

Serotonin-Mediated Behavioral Models

-

L-5-hydroxytryptophan-induced Head Twitch in Mice:

-

Male mice are administered with Pizotifen (or vehicle control) via intraperitoneal injection.

-

After a set pre-treatment time, L-5-hydroxytryptophan is administered to induce the head-twitch response.

-

The number of head twitches is observed and counted over a defined period.

-

The ED50, the dose at which a 50% reduction in head twitches is observed, is calculated.

-

-

Tryptamine-induced Convulsions in Rats:

-

Male rats are pre-treated with Pizotifen (or vehicle) intraperitoneally.

-

Tryptamine is then administered to induce clonic convulsions of the fore-paws.

-

The presence or absence of convulsions is recorded.

-

The ED50, the dose that protects 50% of the animals from convulsions, is determined.

-

Platelet Aggregation Assay

-

In Vitro Platelet Aggregation:

-

Platelet-rich plasma (PRP) is prepared from blood samples (human or animal).

-

Platelet aggregation is induced by adding an agonist, such as ADP, often in the presence of serotonin to enhance the response.

-

Pizotifen is added at various concentrations to assess its inhibitory effect on aggregation.

-

Platelet aggregation is measured using a light transmission aggregometer, which records the change in light transmission as platelets clump together.

-

In Vivo Thrombosis Model

-

Ferric Chloride-Induced Carotid Artery Thrombosis in Mice:

-

Mice are anesthetized, and the carotid artery is surgically exposed.

-

A filter paper saturated with ferric chloride solution is applied to the artery to induce endothelial injury and thrombus formation.

-

Blood flow in the carotid artery is monitored using a Doppler flow probe.

-

Pizotifen (or control) is administered prior to the injury to evaluate its effect on the time to thrombotic occlusion.

-

Mandatory Visualizations

Signaling Pathways

Caption: Pizotifen's primary mechanism of action.

Experimental Workflows

Caption: General workflow for preclinical evaluation.

Conclusion

Pizotifen demonstrates a robust pharmacodynamic profile in preclinical models, primarily characterized by its potent antagonism of 5-HT2 and H1 receptors. This activity translates to efficacy in various in vivo models relevant to its therapeutic use in migraine prophylaxis. While comprehensive quantitative pharmacokinetic data in preclinical species is not widely available, its metabolic profile appears to be consistent across species, with N-glucuronidation being the principal pathway. Further studies detailing the pharmacokinetic parameters in relevant animal models would be beneficial for a more complete understanding of its disposition and for refining dose selection in future preclinical research. The provided data, protocols, and visualizations offer a foundational resource for scientists and researchers engaged in the study and development of Pizotifen and related compounds.

References

- 1. The central action of pizotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 5. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Pizotifen's Impact on Neuronal Firing Rates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen is a widely recognized prophylactic treatment for migraine and cluster headaches, primarily classified as a serotonin (5-HT) receptor antagonist with significant affinity for 5-HT2A and 5-HT2C receptors. Its therapeutic efficacy is also attributed to its antihistaminic and weak anticholinergic properties. While its systemic effects on vascular constriction are well-documented, its direct influence on neuronal excitability at a cellular level is a critical area of investigation for understanding its mechanism of action in preventing headache disorders and its potential in other neurological conditions. This technical guide synthesizes the current understanding of Pizotifen's effects on neuronal firing rates in vitro, drawing from direct and indirect evidence to provide a comprehensive overview for research and drug development professionals.

Core Mechanisms of Action on Neuronal Firing

While direct in vitro studies quantifying the precise change in neuronal firing rates upon Pizotifen application are not extensively detailed in publicly available literature, a synthesis of existing research points to two primary mechanisms by which Pizotifen likely modulates neuronal excitability: enhancement of GABAergic inhibition and blockade of calcium channels .

Enhancement of GABAergic Inhibition

Recent in vivo evidence strongly suggests that Pizotifen can potentiate inhibitory neurotransmission in the central nervous system. A study in mice demonstrated that intrathecal administration of Pizotifen alleviates neuropathic and inflammatory pain by strengthening GABAergic synaptic transmission in the spinal cord.[1] This was evidenced by an increase in the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in dorsal horn neurons.[1] An increased mIPSC frequency suggests a higher probability of GABA release from presynaptic terminals, leading to hyperpolarization of the postsynaptic neuron and a subsequent decrease in its firing rate.

Calcium Channel Blockade

An earlier study revealed that Pizotifen can act as a calcium channel blocker.[2][3][4] This research, conducted on the canine basilar artery, showed that Pizotifen was equipotent in blocking contractions induced by serotonin, norepinephrine, or calcium chloride, suggesting a primary action of calcium channel blockade. In neurons, voltage-gated calcium channels are fundamental for neurotransmitter release and the propagation of action potentials. By blocking these channels, Pizotifen would be expected to reduce calcium influx, thereby decreasing neurotransmitter release from presynaptic terminals and dampening the overall excitability and firing rate of neurons.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of Pizotifen on neuronal firing parameters based on the available evidence. It is important to note that these are inferred effects, as direct in vitro electrophysiological studies with Pizotifen are not widely published.

| Parameter | Expected Effect of Pizotifen | Underlying Mechanism | Relevant Neuron Type (Hypothesized) |

| Spontaneous Firing Rate | Decrease | Enhanced GABAergic Inhibition; Calcium Channel Blockade | Cortical Neurons, Spinal Dorsal Horn Neurons |

| Evoked Firing Rate | Decrease | Enhanced GABAergic Inhibition; Calcium Channel Blockade | Nociceptive Neurons, Thalamocortical Neurons |

| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Increase | Potentiation of GABA release | Spinal Dorsal Horn Neurons |

| Action Potential Threshold | Increase | Calcium Channel Blockade | General Neuronal Populations |

| Neurotransmitter Release (Glutamate) | Decrease | Calcium Channel Blockade | Presynaptic terminals of excitatory neurons |

Experimental Protocols

To directly assess the effects of Pizotifen on neuronal firing rates in vitro, standard electrophysiological techniques would be employed. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

Objective: To measure the direct effect of Pizotifen on the membrane potential, firing rate, and synaptic currents of individual neurons.

Methodology:

-

Preparation: Primary neuronal cultures (e.g., cortical, hippocampal, or dorsal horn neurons) are prepared from embryonic or neonatal rodents. Alternatively, acute brain or spinal cord slices (250-350 µm thick) are prepared.

-

Recording: Neurons are visualized using a microscope with differential interference contrast optics. A glass micropipette (3-7 MΩ) filled with an internal solution (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and GTP) is used to form a high-resistance seal with the neuronal membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Recordings of membrane potential and currents are made using a patch-clamp amplifier and digitized. Spontaneous firing is recorded in current-clamp mode. Evoked firing can be elicited by injecting depolarizing current steps. Synaptic activity (mIPSCs) is recorded in voltage-clamp mode.

-

Pizotifen Application: Pizotifen is dissolved in an appropriate vehicle (e.g., DMSO) and then diluted in the extracellular recording solution to the desired final concentrations. The drug is applied to the bath via a perfusion system.

-

Analysis: Changes in firing frequency, action potential properties (threshold, amplitude, duration), and the frequency and amplitude of mIPSCs before, during, and after Pizotifen application are analyzed using appropriate software.

Multi-Electrode Array (MEA) Recordings

Objective: To assess the effect of Pizotifen on the spontaneous and evoked activity of a neuronal network.

Methodology:

-

Cell Plating: Dissociated primary neurons or iPSC-derived neurons are plated onto MEA dishes, where they form a synaptically connected network over several weeks in culture.

-

Recording: The MEA, containing a grid of extracellular electrodes, records the spontaneous electrical activity (spikes and bursts) from the neuronal network.

-

Stimulation: Electrical stimulation can be delivered through any of the electrodes to evoke network responses.

-

Pizotifen Application: A baseline recording of network activity is established. Pizotifen is then added to the culture medium at various concentrations.

-

Data Analysis: Spike detection and sorting are performed to identify the activity of individual neurons. Changes in network parameters such as mean firing rate, burst rate, burst duration, and network synchrony are quantified before and after drug application.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Pizotifen's Inhibitory Action

Caption: Proposed inhibitory signaling pathway of Pizotifen on neuronal activity.

Experimental Workflow for In Vitro Electrophysiology

Caption: Generalized workflow for assessing Pizotifen's effect on neuronal firing in vitro.

Conclusion

The available evidence strongly suggests that Pizotifen reduces neuronal firing rates in vitro through a dual mechanism of enhancing GABAergic inhibition and blocking voltage-gated calcium channels. While direct quantitative data from dedicated in vitro electrophysiology studies on neuronal firing are needed to fully elucidate its cellular effects, the existing research provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to directly measure the impact of Pizotifen on neuronal excitability. Such studies will be invaluable for a more complete understanding of its therapeutic mechanisms and for the development of novel therapeutics targeting neuronal hyperexcitability.

References

- 1. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel antagonism by pizotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel antagonism by pizotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Tricyclic Scaffold of Pizotifen and Its Analogs: A Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen, a tricyclic benzocycloheptathiophene derivative, and its structural analogs, such as ketotifen and cyproheptadine, represent a significant class of compounds with a rich pharmacological profile.[1][2] Primarily recognized for its efficacy in migraine prophylaxis, pizotifen's therapeutic potential is rooted in its potent antagonism of serotonin (5-HT) and histamine receptors.[1][2][3] This in-depth technical guide explores the core tricyclic chemical nature of pizotifen and its analogs, detailing their physicochemical properties, synthesis, receptor interaction profiles, and the downstream signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this important class of therapeutic agents.

The Tricyclic Core and its Chemical Nature

The defining feature of pizotifen and its analogs is a rigid, three-ring carbocyclic or heterocyclic system. Pizotifen itself is chemically described as 4-(9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. Its tricyclic core is a dibenzocycloheptathiophene system. Key structural analogs include:

-

Ketotifen: This analog also possesses a benzocycloheptathiophene core, but with a carbonyl group at position 10 of the cyclohepta ring.

-

Cyproheptadine: In this analog, the thiophene ring of pizotifen is replaced by a benzene ring, forming a dibenzocycloheptene core.

These tricyclic frameworks are crucial for the molecules' interaction with their biological targets, providing a rigid scaffold that orients the key pharmacophoric elements, such as the exocyclic double bond and the N-methylpiperidine moiety, for optimal receptor binding.

Physicochemical Properties

The physicochemical properties of these compounds, summarized in the table below, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

| Property | Pizotifen | Ketotifen | Cyproheptadine |

| Molecular Formula | C₁₉H₂₁NS | C₁₉H₁₉NOS | C₂₁H₂₁N |

| Molecular Weight ( g/mol ) | 295.44 | 309.43 | 287.4 |

| pKa (Strongest Basic) | ~7.98 | ~7.15 | ~8.05 |

| logP | ~4.7 | ~3.49 | ~4.69 |

| Water Solubility | Sparingly soluble | Sparingly soluble in water | Slightly soluble in water |

| Melting Point (°C) | 152-153 | 152-153 | 166.7-167.7 |

Synthesis of the Tricyclic Scaffold

The synthesis of pizotifen and its analogs typically involves multi-step sequences to construct the characteristic tricyclic ring system and introduce the N-methylpiperidine side chain.

General Synthetic Strategy for Pizotifen

A common approach to synthesizing the pizotifen scaffold is illustrated below. The synthesis of related thieno[2,3-d]azepines often involves photolytic reactions of azido-dihydrobenzothiophenes.

Synthesis of Cyproheptadine

The synthesis of cyproheptadine often involves a Grignard reaction with 1-methyl-4-piperidylmagnesium chloride on a dibenzosuberone precursor, followed by dehydration to form the exocyclic double bond.

Receptor Binding Profile

Pizotifen and its analogs are characterized by their promiscuous binding to a range of biogenic amine receptors. Their primary therapeutic effects are attributed to their potent antagonism of serotonin 5-HT₂ receptors and histamine H₁ receptors.

| Receptor Subtype | Pizotifen (Ki, nM) | Ketotifen (Ki, nM) | Cyproheptadine (Ki, nM) |

| Serotonin 5-HT₂A | 1 - 10 | 160 (IC₅₀) | 0.83 |

| Serotonin 5-HT₂C | Potent antagonist | 160 (IC₅₀) | High affinity |

| Histamine H₁ | High affinity | 1.3 | 0.38 |

| Muscarinic M₁ | 2.0 | - | 1.26 |

| Muscarinic M₂ | High affinity | - | High affinity |

| Muscarinic M₃ | High affinity | - | High affinity |

| Dopamine D₂ | 2.4 | - | - |

Note: Ki and IC₅₀ values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Signaling Pathways

The primary mechanism of action of pizotifen and its analogs involves the blockade of Gq/11 protein-coupled receptors, specifically the 5-HT₂ and H₁ receptors.

Gq/11 Signaling Cascade

Activation of Gq/11-coupled receptors initiates a well-defined signaling cascade:

-

Ligand binding to the receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.

-

The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

-

PKC then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT₂A receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]-Ketanserin.

-

Non-specific binding control: Mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound or vehicle. For non-specific binding wells, add a high concentration of mianserin.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To measure the antagonist activity of a test compound at a Gq-coupled receptor (e.g., 5-HT₂A or H₁).

Materials:

-

HEK293 cells stably expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist for the receptor of interest (e.g., serotonin for 5-HT₂A, histamine for H₁).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Seed the cells in the 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations and incubate for a predetermined time.

-

Place the plate in the fluorescence plate reader.

-

Inject the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Calculate the IC₅₀ value from the concentration-response curve.

Conclusion

The tricyclic scaffold of pizotifen and its analogs has proven to be a remarkably versatile platform for the development of potent modulators of biogenic amine receptors. This technical guide has provided a comprehensive overview of their chemical nature, physicochemical properties, synthetic approaches, and pharmacological profiles. The detailed experimental protocols and visual representations of signaling pathways offer a practical resource for researchers in this field. A deeper understanding of the structure-activity relationships and the intricate signaling networks modulated by these compounds will continue to drive the development of novel therapeutics with improved efficacy and selectivity for a range of disorders, from migraine to allergic conditions.

References

Methodological & Application

Pizotifen in Rodent Models of Migraine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of pizotifen in established rodent models of migraine. The following protocols and data are intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy of pizotifen and other potential migraine therapeutics.

Introduction

Pizotifen is a serotonin and tryptamine antagonist with antihistaminic and weak anticholinergic properties, primarily used for the prophylactic treatment of migraine headaches.[1][2] Its mechanism of action is thought to involve the blockade of 5-HT2A and 5-HT2C serotonin receptors, which helps to prevent the vascular and inflammatory processes that contribute to migraine attacks.[1][2] Rodent models are crucial for investigating the pathophysiology of migraine and for the preclinical assessment of novel and existing therapies like pizotifen. The most commonly employed models involve the administration of agents like nitroglycerin (NTG) or calcitonin gene-related peptide (CGRP) to induce migraine-like symptoms.

Pizotifen Dosage and Administration in Rodents

While specific studies detailing the use of pizotifen in dedicated rodent migraine models are not extensively documented in publicly available literature, valuable dosage information can be extrapolated from other pharmacological studies in mice and rats. The following tables summarize the known dosages and administration routes for pizotifen in rodents.

Table 1: Intraperitoneal (IP) Administration of Pizotifen in Rodents

| Species | Dose (mg/kg) | Vehicle | Study Context | Reference |

| Mouse | 3 | Not Specified | Inhibition of serotonin-enhanced platelet function | [3] |

| Rat | 6 | Saline | Drug discrimination studies | |

| Mouse | 7.5 | 0.9% Saline | Neuroprotection in a Huntington's disease model | |

| Mouse | 10 | 0.9% Saline | Neuroprotection in a Huntington's disease model |

Table 2: Oral Administration of Pizotifen in Rodents

| Species | Dose (mg/kg/day) | Vehicle | Study Context | Reference |

| Mouse | 0.24 | Not Specified | Teratogenicity study | |

| Mouse | 0.6 | Not Specified | Teratogenicity study | |

| Mouse | 1.2 | Not Specified | Teratogenicity study | |

| Rat | 5, 16, 55 | Not Specified | Chronic oral toxicity study (26 weeks) | |